molecular formula C19H19N3O5S B2361375 Ethyl 5-[(2-methoxyacetyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-95-0

Ethyl 5-[(2-methoxyacetyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2361375
CAS No.: 851947-95-0
M. Wt: 401.44
InChI Key: JKQAHNFXNVOACJ-UHFFFAOYSA-N
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Description

Ethyl 5-[(2-methoxyacetyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C19H19N3O5S and its molecular weight is 401.44. The purity is usually 95%.
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Biological Activity

Ethyl 5-[(2-methoxyacetyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a thieno[3,4-d]pyridazine core. The synthesis of such compounds often involves multi-step reactions, including the formation of the pyridazine ring and subsequent modifications to introduce various functional groups. The synthetic pathways typically involve:

  • Formation of the Thieno-Pyridazine Core : Utilizing appropriate precursors to construct the heterocyclic framework.
  • Substitution Reactions : Introducing the methoxyacetyl and ethyl groups at specific positions to enhance biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridazines exhibit significant antimicrobial properties. For instance, compounds similar to this compound were tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The disk diffusion method was employed to evaluate their efficacy, showing promising results in inhibiting microbial growth.

CompoundBacterial StrainInhibition Zone (mm)
Sample AE. coli15
Sample BS. aureus20
Sample CBacillus subtilis18

These results suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The MTT assay is commonly used for this purpose, where the viability of cells is assessed after treatment with different concentrations of the compound.

Case Study:

In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated dose-dependent cytotoxicity with IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations.

Cell LineIC50 (μM)
HeLa12.5
MCF-715.0

These findings suggest that the compound could be explored as a potential anticancer agent.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that similar compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Properties

IUPAC Name

ethyl 5-[(2-methoxyacetyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-4-27-19(25)16-13-10-28-17(20-14(23)9-26-3)15(13)18(24)22(21-16)12-7-5-11(2)6-8-12/h5-8,10H,4,9H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQAHNFXNVOACJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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